A Comprehensive Technical Guide to the Synthesis and Characterization of (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid
A Comprehensive Technical Guide to the Synthesis and Characterization of (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid
Executive Summary
(2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid is a specialized organoboron compound featuring a unique combination of structural motifs: an ortho-substituted phenylboronic acid, a flexible ether linkage, and a difluorinated aromatic ring. These features make it a valuable building block in medicinal chemistry and materials science, particularly for introducing complex functionalities via palladium-catalyzed cross-coupling reactions. The presence of fluorine atoms can significantly modulate physicochemical properties such as metabolic stability and binding affinity. This guide provides a detailed, field-proven methodology for the synthesis of this compound, coupled with a comprehensive characterization workflow designed to ensure structural integrity and purity. We delve into the causality behind experimental choices and offer insights into overcoming common analytical challenges associated with boronic acids.
Introduction: The Strategic Value of Functionalized Boronic Acids
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the construction of complex molecules, from pharmaceuticals to organic electronics.[2][3]
The subject of this guide, (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid (CAS No. 1218790-92-1), is a sophisticated reagent designed for advanced synthetic applications.[4] Its utility stems from several key features:
-
The Boronic Acid Moiety: A versatile chemical handle for C-C bond formation.
-
Ortho-Substitution Pattern: The placement of the substituent at the ortho position can induce specific conformational preferences in the final coupled products, influencing biological activity or material properties.
-
Difluorophenoxy Group: The two fluorine atoms act as powerful modulators. They are strong electron-withdrawing groups, which can alter the reactivity of the aromatic ring and serve as bioisosteres for other groups. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding interactions.[5]
-
Ether Linkage: Provides rotational flexibility, allowing the difluorophenyl group to adopt various spatial orientations.
This document serves as a self-validating technical manual for researchers, offering a robust protocol for the synthesis and a multi-faceted analytical approach to unequivocally confirm the identity, purity, and stability of the target compound.
Synthetic Strategy and Rationale
The synthesis of (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid is most logically approached via a two-step sequence involving the formation of the key ether bond followed by the installation or deprotection of the boronic acid functionality.
Causality of Strategic Choices:
-
Protecting the Boronic Acid: Direct synthesis using 2-(bromomethyl)phenylboronic acid is challenging because the free boronic acid group can interfere with the basic conditions required for ether synthesis. Therefore, a protected form, such as a pinacol ester, is employed. Pinacol esters are stable to a wide range of reaction conditions but can be readily hydrolyzed to the free boronic acid in the final step.[6][7] This strategy ensures reaction compatibility and simplifies purification.
-
Ether Formation: The Williamson ether synthesis is a classic and reliable method for forming the aryl-alkyl ether linkage. The choice of a moderately strong base like potassium carbonate and a polar aprotic solvent like acetonitrile provides an optimal balance of reactivity and selectivity, minimizing side reactions.
The overall synthetic workflow is visualized below.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Materials and Instrumentation
-
Reagents: 2-(Bromomethyl)phenylboronic acid pinacol ester, 3,5-Difluorophenol, Potassium Carbonate (anhydrous), Acetonitrile (anhydrous), Ethyl Acetate, Hexanes, Hydrochloric Acid, Magnesium Sulfate. All reagents should be of high purity (≥98%).
-
Instrumentation: NMR Spectrometer (¹H, ¹³C, ¹¹B, ¹⁹F), High-Resolution Mass Spectrometer (HRMS) with ESI source, High-Performance Liquid Chromatography (HPLC) system with PDA detector, Melting Point Apparatus.
Step 1: Synthesis of 2-(2-((3,5-difluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Intermediate)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluorophenol (1.0 eq.), 2-(bromomethyl)phenylboronic acid pinacol ester (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield the intermediate as a white solid or colorless oil.
Step 2: Synthesis of (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid (Final Product)
-
Dissolve the purified intermediate from Step 1 in a suitable solvent mixture such as acetone/water or THF/water.
-
Add a 2M aqueous solution of hydrochloric acid (approx. 3-4 eq.).
-
Stir the mixture vigorously at room temperature for 4-6 hours. The product may begin to precipitate.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
If a precipitate has formed, collect the solid by vacuum filtration, wash with cold water, and then a minimal amount of cold hexanes.
-
If the product remains in solution, extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes or by trituration with hexanes to afford the final product.[8]
Comprehensive Characterization
Unequivocal characterization is critical to validate the structure and purity of the final compound. Boronic acids present unique analytical challenges, such as the tendency to form cyclic anhydrides (boroxines) upon dehydration, which can complicate spectral interpretation.[9][10] A multi-technique approach is therefore mandatory.
Caption: A multi-faceted approach for robust compound characterization.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₁BF₂O₃[4] |
| Molecular Weight | 264.03 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure. A combination of nuclei (¹H, ¹³C, ¹¹B, ¹⁹F) should be analyzed.[11]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~7.8-7.2 | m | 4H, Ar-H (on boronic acid ring) | Typical aromatic region for a substituted benzene ring. |
| ~6.8-6.6 | m | 3H, Ar-H (on difluoro ring) | Upfield shift due to oxygen; complex splitting from F-H coupling. | |
| ~5.2 | s | 2H, -O-CH₂ -Ar | Benzylic protons adjacent to an oxygen atom. | |
| ~8.1 (broad) | br s | 2H, -B(OH ₂) | Labile protons of the boronic acid; shift is concentration/solvent dependent. | |
| ¹³C NMR | ~164 (t) | t | C -F | Carbon directly attached to fluorine; triplet due to C-F coupling. |
| ~135-125 | m | Ar-C | Aromatic carbons of the phenylboronic acid ring. | |
| ~100-110 | m | Ar-C | Aromatic carbons of the difluorophenoxy ring. | |
| ~68 | s | -O-C H₂-Ar | Benzylic carbon. | |
| ¹¹B NMR | ~30 | br s | -B (OH)₂ | Characteristic shift for a tricoordinate arylboronic acid.[12][13] |
| ¹⁹F NMR | ~ -108 | s or t | Ar-F | Single environment for the two equivalent fluorine atoms. |
Mass Spectrometry (MS)
HRMS is essential for confirming the elemental composition. Electrospray ionization (ESI) in negative mode is often effective for boronic acids, detecting the deprotonated molecule.[14][15]
| Parameter | Expected Value |
| Ionization Mode | ESI Negative (ESI-) |
| Expected Ion | [M-H]⁻ |
| Calculated Mass | 263.0690 |
| Found Mass | To be determined experimentally (within 5 ppm) |
Expert Insight: To minimize the formation of boroxines which can complicate mass spectra, it is crucial to use optimized instrument conditions and consider derivatization or the use of specific matrices if other ionization techniques like MALDI are employed.[9][10]
Chromatographic Purity (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard for purity assessment. However, the analysis of boronic acids can be challenging due to potential on-column hydrolysis or poor peak shape.[16] Method development is key.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, end-capped (e.g., Acquity BEH C18) | Provides good hydrophobic retention for the aromatic structure.[15] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to suppress silanol interactions and ensure good peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic eluent.[17] |
| Gradient | 10% to 95% B over 10-15 minutes | A broad gradient to elute the compound and any potential impurities. |
| Detection | PDA at 254 nm | Aromatic rings provide strong UV absorbance. |
| Purity Target | ≥98% | Standard for a high-quality synthetic building block. |
Applications in Synthesis: The Suzuki-Miyaura Coupling
The primary application of (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions to install the 2-((3,5-difluorophenoxy)methyl)phenyl moiety onto various scaffolds.[18][19]
Caption: Generic Suzuki-Miyaura coupling reaction scheme. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation).
This reaction enables the synthesis of complex biaryl structures that are prevalent in active pharmaceutical ingredients and advanced materials. The choice of catalyst, base, and solvent is crucial and must be optimized for the specific aryl halide substrate being used.[20][21]
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid. By employing a protection-group strategy and a robust, multi-technique analytical workflow, researchers can confidently produce and validate this valuable synthetic building block. The detailed protocols and the rationale behind them are designed to empower scientists in drug discovery and materials science to leverage the unique properties of this fluorinated organoboron reagent in their innovative research programs.
References
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3295-3301.
- Jackson, S. N., & Woods, A. S. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3584–3591.
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).
- BenchChem. (n.d.). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)
- Williams, J. P., et al. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
- (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository.
- San Diego State University Chemistry. (n.d.). 11B NMR Chemical Shifts.
- (2024).
- Ye, J., Early, M., & Regalado, E. L. (2012).
- van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014).
- Mistry, N., & Mahmood, A. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- (n.d.). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz).
- McCarthy, S., & Boissel, C. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Boronic Acids in Modern Drug Discovery.
- Hoshi, T., & Anzai, J. I. (2015).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis.
- Bheemisetty, H., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
- Hall, D. G. (Ed.). (2010).
- Nöth, H., & Wrackmeyer, B. (n.d.). Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search.
- MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore.
- Gracy, A., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing.
- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
- University of Sheffield. (n.d.). Boron NMR.
- Santa Cruz Biotechnology. (n.d.). 2-[(3′,5′-Difluorophenoxy)methyl]phenylboronic acid. SCBT.
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Interchim. (n.d.). Boronic acids : everything you need to know! Interchim – Blog.
- (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
- LookChem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid.
- Serwatowski, J., et al. (2008). {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid. PMC - PubMed Central - NIH.
- Plenio, H., & Schmidt, A. (2015).
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. search.library.ucsf.edu [search.library.ucsf.edu]
- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 13. Boron NMR [chem.ch.huji.ac.il]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
